molecular formula C7H12N2S B13958223 1-Isobutyl-2-mercaptoimidazole CAS No. 64038-78-4

1-Isobutyl-2-mercaptoimidazole

Cat. No.: B13958223
CAS No.: 64038-78-4
M. Wt: 156.25 g/mol
InChI Key: IXAMDLPSWOZYRE-UHFFFAOYSA-N
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Description

1-Isobutyl-1h-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an isobutyl group and a thiol group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1h-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of 1-Isobutyl-1h-imidazole-2-thiol may involve multi-step processes, including condensation reactions and cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1h-imidazole-2-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isobutyl-1h-imidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1h-imidazole-2-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with various biological molecules, modulating their function and pathways .

Comparison with Similar Compounds

  • 1-Methyl-1h-imidazole-2-thiol
  • 1-Phenyl-1h-imidazole-2-thiol
  • 1-Benzyl-1h-imidazole-2-thiol

Comparison: 1-Isobutyl-1h-imidazole-2-thiol is unique due to its isobutyl substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

64038-78-4

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(2-methylpropyl)-1H-imidazole-2-thione

InChI

InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10)

InChI Key

IXAMDLPSWOZYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CNC1=S

Origin of Product

United States

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